molecular formula C8H12S2 B14324000 2-(Methylsulfanyl)-5-(propan-2-yl)thiophene CAS No. 111859-79-1

2-(Methylsulfanyl)-5-(propan-2-yl)thiophene

Cat. No.: B14324000
CAS No.: 111859-79-1
M. Wt: 172.3 g/mol
InChI Key: KKNWHTWUVPHONC-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-5-(propan-2-yl)thiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a methylsulfanyl group at the 2-position and an isopropyl group at the 5-position of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-5-(propan-2-yl)thiophene can be achieved through various synthetic routes. One common method involves the alkylation of thiophene derivatives. For instance, starting with 2-bromothiophene, a Grignard reaction can be employed to introduce the isopropyl group at the 5-position. Subsequently, the methylsulfanyl group can be introduced via a nucleophilic substitution reaction using methylthiolate.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-5-(propan-2-yl)thiophene undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding a simpler thiophene derivative.

    Substitution: Electrophilic substitution reactions can occur at the 3- and 4-positions of the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives without the methylsulfanyl group.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

2-(Methylsulfanyl)-5-(propan-2-yl)thiophene has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials, including conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-5-(propan-2-yl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfanyl and isopropyl groups can influence its binding affinity and specificity. In materials science, its electronic properties are crucial for its function in conductive polymers and semiconductors.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfanyl)thiophene: Lacks the isopropyl group, making it less sterically hindered.

    5-(Propan-2-yl)thiophene: Lacks the methylsulfanyl group, affecting its reactivity and electronic properties.

    2,5-Dimethylthiophene: Contains two methyl groups instead of a methylsulfanyl and an isopropyl group.

Uniqueness

2-(Methylsulfanyl)-5-(propan-2-yl)thiophene is unique due to the combination of the methylsulfanyl and isopropyl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

111859-79-1

Molecular Formula

C8H12S2

Molecular Weight

172.3 g/mol

IUPAC Name

2-methylsulfanyl-5-propan-2-ylthiophene

InChI

InChI=1S/C8H12S2/c1-6(2)7-4-5-8(9-3)10-7/h4-6H,1-3H3

InChI Key

KKNWHTWUVPHONC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(S1)SC

Origin of Product

United States

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